6-(chloromethyl)furo[3,2-b]pyridine hydrochloride
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Overview
Description
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO It is a derivative of furo[3,2-b]pyridine, a heterocyclic compound that contains both a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride typically involves the chloromethylation of furo[3,2-b]pyridine. One common method involves the reaction of furo[3,2-b]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 6-position of the furan ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized under certain conditions to form furan-2,3-dione derivatives.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted furo[3,2-b]pyridine derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)furo[3,2-b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(Bromomethyl)furo[3,2-b]pyridine hydrochloride
- 6-(Iodomethyl)furo[3,2-b]pyridine hydrochloride
- 6-(Hydroxymethyl)furo[3,2-b]pyridine hydrochloride
Uniqueness
6-(Chloromethyl)furo[3,2-b]pyridine hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative is generally more stable and less reactive, making it suitable for a wider range of applications. The hydroxymethyl analog, on the other hand, is more hydrophilic and may have different biological activities.
Properties
CAS No. |
2768327-38-2 |
---|---|
Molecular Formula |
C8H7Cl2NO |
Molecular Weight |
204.1 |
Purity |
95 |
Origin of Product |
United States |
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